molecular formula C8H11NO4S B8349430 (2-methoxyphenyl) N-methylsulfamate

(2-methoxyphenyl) N-methylsulfamate

Cat. No. B8349430
M. Wt: 217.24 g/mol
InChI Key: LQCCVYMUSKSTRE-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A solution of 12.4 g (0.1 mole) of 2-methoxyphenol (guaiacol; Aldrich) and 13.1 g (0.1 mole) of methylsulfamoyl chloride (Preparation 20) in 150 ml of toluene was stirred and treated at reflux for 2 hr. The solvent was evaporated under reduced pressure and the only residue was purified by high pressure liquid chromatography (Waters Associates Prep LC/System 500A, PrePAK 500A silica, ethyl acetate-hexanes, 1:2; flow rate 150 ml/min). Fractions containing the product were combined and the solvents evaporated under reduced pressure to yield an oil that solidified upon standing. The solid was recrystallized from benzene-petroleum-ether (30°-60° C.) to give 14.3 g (66%) of the title compound as a white solid, mp 68°-71° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[CH3:10][NH:11][S:12](Cl)(=[O:14])=[O:13]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][S:12](=[O:14])(=[O:13])[NH:11][CH3:10]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
13.1 g
Type
reactant
Smiles
CNS(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the only residue was purified by high pressure liquid chromatography (Waters Associates Prep LC/System 500A, PrePAK 500A silica, ethyl acetate-hexanes, 1:2; flow rate 150 ml/min)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil that
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from benzene-petroleum-ether (30°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)OS(NC)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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